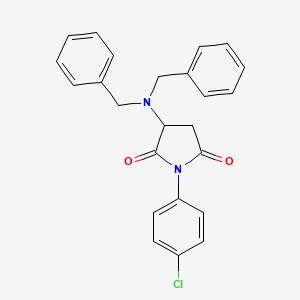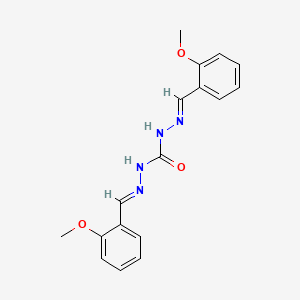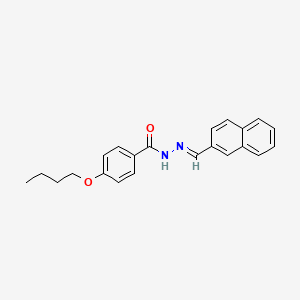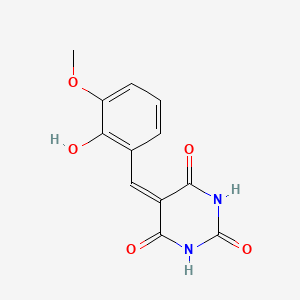
1-(4-chlorophenyl)-3-(dibenzylamino)-2,5-pyrrolidinedione
描述
1-(4-chlorophenyl)-3-(dibenzylamino)-2,5-pyrrolidinedione, also known as CDM-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDM-1 is a member of the pyrrolidine family, which is known for their diverse biological activities. The synthesis of CDM-1 has been studied extensively, and its mechanism of action has been investigated in various biological systems.
科学研究应用
1-(4-chlorophenyl)-3-(dibenzylamino)-2,5-pyrrolidinedione has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has shown promising results as an antitumor agent by inducing apoptosis and inhibiting tumor growth in vitro and in vivo. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and improve the symptoms of inflammatory diseases. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
作用机制
The mechanism of action of 1-(4-chlorophenyl)-3-(dibenzylamino)-2,5-pyrrolidinedione is complex and involves multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II, proteasome, and histone deacetylase, which are involved in cell proliferation, protein degradation, and gene expression. This compound also modulates the expression of various genes and proteins involved in cell cycle regulation, apoptosis, and inflammation. The exact mechanism of action of this compound is still under investigation and requires further research.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different biological systems. In cancer cells, this compound induces apoptosis by activating the caspase cascade and disrupting the mitochondrial membrane potential. In inflammatory cells, this compound reduces the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway and activating the Nrf2 pathway. In neurons, this compound protects against oxidative stress by activating the Akt pathway and increasing the expression of antioxidant enzymes.
实验室实验的优点和局限性
1-(4-chlorophenyl)-3-(dibenzylamino)-2,5-pyrrolidinedione has several advantages for lab experiments, including its high potency, selectivity, and stability. This compound can be easily synthesized in large quantities and can be modified to improve its pharmacokinetic properties. However, this compound also has some limitations, including its low solubility, poor bioavailability, and potential toxicity. These limitations can be overcome by using different formulations, delivery systems, and dosages.
未来方向
1-(4-chlorophenyl)-3-(dibenzylamino)-2,5-pyrrolidinedione has shown promising results in various scientific research applications, and there are several future directions for its development. One direction is to optimize the synthesis method to improve the yield, purity, and scalability of this compound. Another direction is to investigate the mechanism of action of this compound in more detail to identify its molecular targets and signaling pathways. A third direction is to explore the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders, cardiovascular diseases, and infectious diseases. Overall, this compound is a promising compound that has the potential to make significant contributions to scientific research and drug development.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-(dibenzylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O2/c25-20-11-13-21(14-12-20)27-23(28)15-22(24(27)29)26(16-18-7-3-1-4-8-18)17-19-9-5-2-6-10-19/h1-14,22H,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSWBZKZGMWPFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(5,8-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethanol](/img/structure/B3867943.png)
![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B3867950.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B3867958.png)
![4-nitro-N'-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]benzohydrazide](/img/structure/B3867961.png)


![4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3867988.png)
![methyl 4-{2-[(isobutylamino)(oxo)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B3867996.png)

![3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B3868029.png)
![4-[2-(4-chlorobenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3868030.png)


